3-Bicyclo[3.2.1]octanylmethanamine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1420791-76-9 |
|---|---|
Molecular Formula |
C9H17N |
Molecular Weight |
139.24 |
IUPAC Name |
3-bicyclo[3.2.1]octanylmethanamine |
InChI |
InChI=1S/C9H17N/c10-6-9-4-7-1-2-8(3-7)5-9/h7-9H,1-6,10H2 |
InChI Key |
AOKVKPWLZTUIAE-UHFFFAOYSA-N |
SMILES |
C1CC2CC1CC(C2)CN |
Canonical SMILES |
C1CC2CC1CC(C2)CN |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Bicyclo 3.2.1 Octanylmethanamine and Bicyclo 3.2.1 Octane Amines
Strategic Retrosynthetic Analysis of the Bicyclo[3.2.1]octane Core with C-3 Functionalization
A retrosynthetic analysis of the bicyclo[3.2.1]octane core reveals several strategic disconnections for its construction. researchgate.net For derivatives functionalized at the C-3 position, such as 3-bicyclo[3.2.1]octanylmethanamine, the primary goal is to devise a convergent and stereocontrolled synthesis. Key strategies often involve the formation of the bicyclic system through intramolecular cyclization reactions, such as aldol (B89426) condensations, Michael additions, or Diels-Alder reactions. nih.govmdpi.comresearchgate.net
One common approach involves disconnecting the C2-C3 and C4-C5 bonds, leading to a substituted cyclohexanone (B45756) precursor. This precursor can be designed to undergo an intramolecular reaction to form the bridged bicyclic system. For instance, a suitably substituted cyclohexanone with a pendant chain at the C-3 position can be cyclized to form the bicyclo[3.2.1]octane skeleton. The functional group at C-3 can then be elaborated to the desired amine functionality.
Another powerful retrosynthetic strategy involves the fragmentation of a tricyclic precursor, such as a tricyclo[3.2.1.0²⁷]octane derivative. mdpi.com This approach allows for the stereoselective installation of substituents on the bicyclo[3.2.1]octane framework.
Catalytic and Stereoselective Approaches to Bicyclo[3.2.1]octane Framework Construction
Modern synthetic chemistry has increasingly turned to catalytic methods to achieve efficiency and selectivity in the construction of complex molecular architectures like the bicyclo[3.2.1]octane system. mdpi.comnih.gov Organocatalysis, in particular, has emerged as a powerful tool for the enantioselective synthesis of this framework. nih.govmdpi.com
Organocatalytic Synthesis Strategies
Organocatalysis offers a green and sustainable alternative to traditional metal-based catalysis, and has been successfully applied to the synthesis of bicyclo[3.2.1]octane derivatives. nih.govmdpi.comnih.gov Both chiral and non-chiral organocatalysts have been employed to mediate a variety of transformations leading to this bicyclic system. nih.gov
The use of chiral organocatalysts has enabled the asymmetric synthesis of bicyclo[3.2.1]octanes with high levels of enantioselectivity. nih.govbohrium.com Proline and its derivatives, as well as cinchona alkaloids, are prominent examples of chiral organocatalysts used in these transformations. nih.govmdpi.com These catalysts can activate substrates through the formation of enamines or iminium ions, facilitating cascade reactions that construct the bicyclic core in a single step with excellent stereocontrol. bohrium.com
For example, a domino Michael-aldol reaction between a cyclic 1,3-ketoester and a β,γ-unsaturated-1,2-ketoester, catalyzed by a chiral quinine-derived catalyst, can produce polysubstituted chiral bicyclo[3.2.1]octanes in good yields and with high diastereoselectivities and enantioselectivities. nih.govmdpi.com Similarly, bifunctional catalysts, such as those incorporating a thiourea (B124793) moiety and a tertiary amine, have been shown to be highly effective in promoting enantioselective Michael-aldol cascade reactions to form functionalized bicyclo[3.2.1]octanes. researchgate.net
Table 1: Chiral Organocatalysts in Bicyclo[3.2.1]octane Synthesis
| Catalyst Type | Reaction Type | Starting Materials | Key Features |
| Proline Derivatives | Michael-Michael-Aldol-Henry Cascade | Not specified | Can lead to bicyclic byproducts. nih.gov |
| Cinchona Alkaloid Derivatives | Domino Michael-Aldol | Cyclic 1,3-ketoesters and β,γ-unsaturated-1,2-ketoesters | Good diastereoselectivities and enantioselectivities. nih.govmdpi.com |
| Bifunctional Thiourea Catalysts | Michael-Aldol Annulation | 2-alkyl-3-hydroxynaphthalene-1,4-diones and nitroalkenes | High yields and excellent enantio- and diastereoselectivities. researchgate.net |
| Quinine-Squaramide Catalyst | [3+2] Annulations | 2-hydroxy-3,5-dialkyl-p-quinones and α-alkylnitroethylenes | Low catalyst loading, high yields, and single diastereomer and enantiomer. rsc.org |
While the primary focus of organocatalysis is often on asymmetric synthesis, non-chiral organocatalysts have also been effectively used to construct the bicyclo[3.2.1]octane scaffold. nih.gov Simple organic bases and acids can promote key cyclization reactions. For instance, bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can catalyze intramolecular Michael additions to form the bicyclic system. nih.govmdpi.com Acid-catalyzed rearrangements have also been employed to generate the bicyclo[3.2.1]octane framework from appropriately substituted precursors. mdpi.com
An intramolecular Stetter reaction, catalyzed by a non-chiral triazolium salt, has been utilized to cyclize a precursor and form the bicyclo[3.2.1] core with complete diastereocontrol. mdpi.com
Cascade and Multicomponent Reaction Sequences
Cascade and multicomponent reactions offer a highly efficient means of constructing complex molecules like bicyclo[3.2.1]octane derivatives from simple starting materials in a single operation. mdpi.comresearchgate.net These reactions minimize waste and purification steps, aligning with the principles of green chemistry.
A notable example of a cascade reaction leading to a functionalized bicyclo[3.2.1]octane system involves the reaction of furfural (B47365) with a cyanoacetic ester in the presence of a secondary amine. bakhtiniada.ruresearchgate.netindexcopernicus.com This reaction proceeds through a complex cascade of events, including the formation of a deprotonated Stenhouse salt, a Nazarov-type 4π-electrocyclization, a Michael addition, and a final carbocyclization to yield a highly substituted bicyclo[3.2.1]octane derivative. researchgate.netindexcopernicus.com This one-pot synthesis provides access to previously unknown diisopropyl or diethyl 8-(dialkylamino)-2,4-dicyano-3-(2-furyl)-6-oxobicyclo[3.2.1]octane-2,4-dicarboxylates. bakhtiniada.ruresearchgate.netindexcopernicus.com
Table 2: Key Intermediates in Furfural-Based Bicyclo[3.2.1]octane Synthesis
| Intermediate | Description | Role in Cascade |
| Deprotonated Stenhouse Salt | Formed from the secondary amine and furfural. researchgate.netindexcopernicus.com | Initial reactive species. |
| 2,3-Diaminocyclopentenones | Formed via a Nazarov-type 4π-electrocyclization of the Stenhouse salt. researchgate.net | Key cyclic intermediate. |
| Michael Adduct | Formed from the reaction of 3-(2-furyl)-2-cyanoacrylate with the cyclopentenone. researchgate.net | Precursor to the final cyclization. |
Double Michael Addition Reactions to Cyclic Dienones
A highly efficient and expedient method for constructing the bicyclo[3.2.1]octane skeleton involves the double Michael addition (DMA) of carbon nucleophiles to cyclic dienones. rsc.org This strategy allows for the rapid assembly of the bridged bicyclic system, often with good control over stereochemistry.
The reaction typically proceeds by the addition of a soft carbon nucleophile to a cycloheptadienone (B157435) derivative. The initial 1,4-conjugate addition forms an enolate intermediate, which then undergoes a second, intramolecular Michael addition to close the ring and form the bicyclo[3.2.1]octan-3-one core. rsc.org Research has demonstrated that this method is effective for producing 8-disubstituted bicyclo[3.2.1]octane-3-ones from 2,6-cycloheptadien-1-one. rsc.org The reaction yields can range from moderate to excellent, typically between 42% and 96%. rsc.org A variety of carbon nucleophiles can be employed, leading to diverse substitution patterns on the resulting bicyclic structure. rsc.org
Table 1: Double Michael Addition of Nucleophiles to 2,6-Cycloheptadien-1-one
| Entry | Nucleophile | Product (Yield) | Reference |
| 1 | Diethyl malonate | Diethyl 3-oxobicyclo[3.2.1]octane-8,8-dicarboxylate (Yield not specified) | rsc.org |
| 2 | Nitromethane | 8-Nitro-8-methylbicyclo[3.2.1]octan-3-one (Yield not specified) | rsc.org |
| 3 | Methyl cyanoacetate (B8463686) | Methyl 8-cyano-3-oxobicyclo[3.2.1]octane-8-carboxylate (Yield not specified) | rsc.org |
This method's primary advantage lies in its ability to quickly build molecular complexity from relatively simple, cyclic precursors, making it a valuable tool in the synthesis of complex molecules containing the bicyclo[3.2.1]octane scaffold. rsc.org
Intramolecular Cyclization and Rearrangement Processes
Intramolecular reactions provide powerful and often elegant pathways to the bicyclo[3.2.1]octane system by forming key carbon-carbon bonds within a single precursor molecule. These methods include transition-metal-catalyzed cyclizations and acid- or base-promoted rearrangements.
The Conia-ene reaction, the intramolecular addition of an enol to an alkyne or alkene, has been adapted using gold catalysis to efficiently construct carbocyclic rings. nih.gov Gold(I) complexes, such as a combination of [Au(PPh₃)]Cl and AgOTf, have proven effective in catalyzing the 5-endo-dig carbocyclization of dicarbonyl compounds appended to alkynes. nih.govorgsyn.org This methodology is applicable to the formation of the bicyclo[3.2.1]octane core from appropriately substituted β-ketoesters. orgsyn.org
The reaction proceeds under mild, neutral conditions and demonstrates tolerance to various functional groups, including tertiary amines. orgsyn.org In the context of complex natural product synthesis, gold(I)-catalyzed Conia-ene reactions have been employed to forge the bicyclo[3.2.1] core in a single, strategic operation, though challenges such as competing O-cyclization pathways can arise. mdpi.com
Manganese(III) acetate, Mn(OAc)₃, is a versatile reagent for initiating oxidative free-radical cyclizations. This method has been successfully applied to the synthesis of the bicyclo[3.2.1]octane ring system from acyclic precursors like alkynyl ketones. nih.govresearchgate.net The process involves the Mn(III)-mediated generation of a radical from an enolizable ketone, which then adds to a tethered alkyne, initiating the cyclization cascade to form the bridged bicyclic structure. nih.govgoogle.com
This approach has proven particularly useful in the total synthesis of complex, highly oxygenated diterpenoid natural products. For instance, it was a key step in the first total synthesis of (–)-glaucocalyxin A, where it was used to construct the highly functionalized bicyclo[3.2.1]octane core early in the synthetic sequence. nih.gov The reaction conditions can be optimized, for example, by using microwave heating to reduce reaction times. nih.gov
Table 2: Key Radical Cyclization for (–)-Glaucocalyxin A Synthesis
| Precursor | Reagent | Conditions | Product | Reference |
| Alkynyl Ketone | Mn(OAc)₃ | Dichloroethane (DCE), Microwave | Oxygenated bicyclo[3.2.1]octane system | nih.gov |
Both acids and bases can be used to promote the formation of the bicyclo[3.2.1]octane framework through different mechanisms.
Acid-promoted cyclizations often involve cationic rearrangements. For example, strong acids like triflic acid (TfOH) can induce the protonation of a suitable precursor, triggering a rearrangement cascade that results in the formation of the bicyclo[3.2.1] system. cdnsciencepub.com This has been demonstrated in the bicyclization of certain arylacetylenes to form benzobicyclo[3.2.1]octanes. researchgate.net Another key acid-catalyzed transposition involves the rearrangement of a 6-hydroxy-bicyclo[2.2.2]octan-2-one intermediate to the bicyclo[3.2.1]octane system, a crucial step in the synthesis of stemarane diterpenes. nih.gov
Base-promoted cyclizations typically proceed via intramolecular aldol or Michael reactions. The treatment of a 1,4-diketone with a base like sodium methoxide (B1231860) (NaOMe) can induce an intramolecular aldol condensation to yield a bicyclo[3.2.1] intermediate. cdnsciencepub.com Similarly, enone diones can undergo an intramolecular Michael addition under basic conditions to form the bicyclo[3.2.1]octane structure. canada.ca Chiral phosphoric acids have also been utilized to catalyze enantioselective desymmetrizing Michael cyclizations, affording access to optically enriched bicyclo[3.2.1]octanes. canada.ca
Targeted Functionalization for Methanamine Moiety Introduction at C-3
Once the bicyclo[3.2.1]octan-3-one core is synthesized using one of the aforementioned methodologies, the final step is the introduction of the methanamine moiety at the C-3 position. This requires a chemo- and regioselective functional group transformation.
Direct synthesis of this compound from the corresponding ketone is not a single-step process. A plausible and effective synthetic route involves a two-step sequence: conversion of the ketone to a suitable nitrogen-containing intermediate, followed by reduction.
One common strategy is the formation of an oxime. Bicyclo[3.2.1]octan-3-one can be reacted with hydroxylamine (B1172632) to form bicyclo[3.2.1]octan-3-one oxime. orgsyn.org This oxime can then be reduced to the corresponding primary amine. While Beckmann rearrangement of the oxime is a known reaction that leads to a lactam, canada.ca direct reduction using agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂/Pd) can yield the desired 3-aminobicyclo[3.2.1]octane. To obtain the target methanamine, a different intermediate is required.
A more direct pathway to the C-3 methanamine group involves converting the ketone into a nitrile. This can be achieved through several methods, such as the Strecker synthesis or by reacting a tosylhydrazone derivative with a cyanide source. The resulting 3-cyanobicyclo[3.2.1]octane can then be readily reduced to this compound using powerful reducing agents like LiAlH₄ or through catalytic hydrogenation.
Alternatively, reductive amination of bicyclo[3.2.1]octan-3-one offers another route. While direct reductive amination with ammonia (B1221849) can yield 3-aminobicyclo[3.2.1]octane, a modified approach is needed for the methanamine. This could involve a Wittig-type reaction to form 3-methylenebicyclo[3.2.1]octane, followed by hydroboration-amination, or converting the ketone to 3-carboxybicyclo[3.2.1]octane, which can then be transformed into the amine via a Curtius, Hofmann, or Schmidt rearrangement. Given the available precursors, the most straightforward proposed route is the conversion to a nitrile followed by reduction.
Table 3: Proposed Synthesis of this compound
| Step | Starting Material | Reaction | Intermediate/Product |
| 1 | Bicyclo[3.2.1]octan-3-one | Tosylhydrazone formation, then reaction with NaCN | 3-Cyanobicyclo[3.2.1]octane |
| 2 | 3-Cyanobicyclo[3.2.1]octane | Reduction (e.g., LiAlH₄ or H₂/Catalyst) | This compound |
Diastereoselective and Enantioselective Amine Incorporation
The precise spatial arrangement of substituents on the bicyclo[3.2.1]octane core is critical for its biological function. Consequently, significant research has focused on developing diastereoselective and enantioselective methods to install amine functionalities or their precursors.
A notable strategy for diastereoselective synthesis involves the intramolecular [3+2] nitrone cycloaddition reaction. rsc.org This method allows for the creation of complex bicyclo[3.2.1]octane scaffolds with a high degree of regio- and diastereoselectivity from readily available vinylogous carbonates and N-substituted hydroxylamine hydrochlorides. rsc.org The resulting bicyclic isoxazolidines, formed in high yields under catalyst-free conditions, serve as valuable precursors to amino alcohols, effectively incorporating an amine group into the structure. rsc.org
In the realm of enantioselective synthesis, organocatalysis has emerged as a powerful tool for generating optically enriched bicyclo[3.2.1]octanes from achiral precursors. researchgate.net One prominent example is the use of a quinine-derived thiourea as a catalyst in a tandem Michael-Henry reaction between a cyclohexane-1,2-dione and a nitroalkene. nih.gov This reaction constructs the bicyclo[3.2.1]octan-8-one skeleton and creates four stereogenic centers in the process, yielding products with good diastereoselectivity and high enantioselectivity (92–99% ee). nih.gov The resulting nitro-substituted ketone can then be further elaborated to introduce the desired amine functionality.
Table 1: Enantioselective Tandem Michael-Henry Reaction for Bicyclo[3.2.1]octan-8-one Synthesis nih.gov
| Nitroalkene Substituent (R) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| Phenyl | 86 | 91:9 | 97 |
| 4-Chlorophenyl | 88 | 91:9 | 95 |
| 4-Bromophenyl | 87 | 90:10 | 96 |
| 2-Chlorophenyl | 85 | 92:8 | 97 |
| Thiophen-2-yl | 89 | >95:5 | 96 |
| trans-Hex-1-enyl | 77 | 88:12 | 97 |
Another sophisticated approach involves the desymmetrization of 2,2-disubstituted cyclic 1,3-diketones through a chiral phosphoric acid-catalyzed intramolecular Michael cyclization. semanticscholar.orgrsc.org This method effectively generates bridged bicyclic products, including the bicyclo[3.2.1]octane system, with high enantioselectivities. rsc.org The reaction creates three new stereogenic centers, including an all-carbon quaternary center, demonstrating the power of chiral Brønsted acids in promoting complex transformations of unactivated ketones via enolization. semanticscholar.org
Table 2: Chiral Phosphoric Acid-Catalyzed Desymmetrizing Michael Cyclizations semanticscholar.org
| Entry | R¹ | R² | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | H | H | 85 | 90 |
| 2 | Me | H | 87 | 90 |
| 3 | Ph | H | 95 | 91 |
| 4 | 4-MeO-C₆H₄ | H | 95 | 91 |
| 5 | 4-F-C₆H₄ | H | 88 | 90 |
| 6 | H | Me | 88 | 86 |
| 7 | H | Ph | 80 | 95 |
Comprehensive Review of Progress in Functionalized Bicyclo[3.2.1]octane Synthesis
The synthesis of functionalized bicyclo[3.2.1]octanes has been a topic of considerable interest for decades, with methodologies evolving significantly over time. nih.govacs.org Early reviews, such as the one by Filippini and Rodriguez in 1999, detailed the foundational strategies for constructing this bicyclic system, which included a variety of cyclization, functionalization, and rearrangement reactions. nih.govacs.org
Subsequent progress, particularly between 1999 and 2012, saw a growing emphasis on controlling diastereoselectivity and developing routes to optically active scaffolds. researchgate.net This period was marked by the advancement of ionic, radical, and metal-catalyzed reactions, as well as complex cycloadditions and elegant domino sequences. researchgate.net
Modern synthetic chemistry continues to build on this foundation, introducing novel and more efficient strategies. mdpi.com Key areas of progress include:
Cascade Reactions : New approaches based on cascade reactions from simple starting materials have been developed. researchgate.net For instance, a one-pot reaction between furfural, a secondary amine, and isopropyl cyanoacetate yields highly functionalized bicyclo[3.2.1]octanes. researchgate.net The proposed mechanism involves the formation of a Stenhouse salt, followed by a Nazarov-type 4π-electrocyclization and subsequent Michael addition and carbocyclization. researchgate.net
Chiral Pool Synthesis : The use of readily available, enantiopure natural products as starting materials remains a viable strategy. The monoterpene carvone, for example, has been efficiently converted into enantiopure, highly functionalized bicyclo[3.2.1]oct-1-ene derivatives. mdpi.com This pathway features an intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene followed by a samarium(II) diiodide-mediated cyclopropane (B1198618) ring opening. mdpi.com
Radical-Mediated Cyclizations : Radical reactions offer a powerful method for ring formation. The synthesis of the bicyclo[3.2.1]octane fragment of rhodojaponin III, a potential non-opioid analgesic, was achieved via a Mn(III)-initiated radical cyclization of an alkynyl ketone. nih.gov
Organocatalysis : The rise of organocatalysis has provided a major breakthrough for the enantioselective synthesis of bicyclo[3.2.1]octanes from achiral precursors, as detailed in the previous section. researchgate.netmdpi.com These methods, often involving acid or base catalysis, have enabled the construction of the bicyclic core with excellent stereocontrol. mdpi.com
The continuous development of these advanced synthetic methodologies provides chemists with a robust toolbox for the construction of diversely functionalized bicyclo[3.2.1]octane amines, paving the way for further discoveries in medicinal chemistry and natural product synthesis. nih.gov
Advanced Analytical Characterization of 3 Bicyclo 3.2.1 Octanylmethanamine and Derivatives
Spectroscopic Techniques for Definitive Structure Elucidation
Spectroscopy is the cornerstone for the molecular-level investigation of 3-Bicyclo[3.2.1]octanylmethanamine. By probing the interactions of molecules with electromagnetic radiation, these techniques reveal detailed information about the connectivity of atoms, the nature of functional groups, and the precise molecular formula.
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the complex three-dimensional structure of bicyclic compounds. Techniques such as ¹H and ¹³C NMR provide information on the chemical environment of each proton and carbon atom, respectively, allowing for the mapping of the molecule's carbon-hydrogen framework. researchgate.net For a molecule like this compound, the rigid, strained ring system results in a wide dispersion of signals, which aids in their assignment.
Advanced two-dimensional NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), are critical for determining the stereochemistry. By identifying protons that are close in space, NOESY experiments can confirm the relative configuration of substituents on the bicyclic frame, such as the endo or exo orientation of the aminomethyl group. mdpi.com For instance, in related benzobicyclo[3.2.1]octene derivatives, NOESY has been used to conclusively establish the stereochemistry of substituents on the bicyclic skeleton. mdpi.com
Table 1: Representative NMR Data for Bicyclo[3.2.1]octane Derivatives
| Nucleus | Technique | Typical Chemical Shift (ppm) | Information Provided |
|---|---|---|---|
| ¹H | ¹H NMR | 0.8 - 3.5 | Chemical environment and connectivity of protons. |
| ¹³C | ¹³C NMR | 15 - 60 | Carbon skeleton framework. |
| ¹H-¹H | COSY | N/A | Correlation of coupled protons (protons on adjacent carbons). |
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with extremely high accuracy. Unlike standard mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places. This precision allows for the calculation of a unique molecular formula. researchgate.net
For this compound (C₉H₁₇N), HRMS can distinguish its exact mass from that of other isomeric compounds or molecules with the same nominal mass but different elemental compositions. This validation is a crucial step in confirming the identity of a newly synthesized compound. mdpi.com The technique is routinely applied to various bicyclo[3.2.1]octane derivatives to confirm their structure and purity. researchgate.netmdpi.comgoogle.com
Table 2: HRMS Data for this compound
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₇N | - |
| Nominal Mass | 139 amu | - |
Vibrational spectroscopy, which includes both Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. researchgate.net These techniques measure the vibrations of bonds within the molecule, and specific bonds or groups absorb infrared light or scatter Raman light at characteristic frequencies. frontiersin.org
In the analysis of this compound, IR and Raman spectroscopy would clearly identify the key aminomethyl group. The N-H stretching vibrations of the primary amine typically appear as one or two bands in the 3300-3500 cm⁻¹ region of the IR spectrum. mdpi.com C-H stretching and bending vibrations from the bicyclic alkane framework would also be prominent. This method is also valuable for monitoring the synthesis of the compound from a precursor, such as Bicyclo[3.2.1]octan-3-one. The disappearance of the strong carbonyl (C=O) stretching band (typically around 1715 cm⁻¹) from the ketone precursor and the appearance of N-H and C-N stretching bands would confirm the conversion to the amine. chemicalbook.comnih.gov
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Amine (R-NH₂) | N-H Stretch | 3300 - 3500 |
| Amine (R-NH₂) | N-H Bend (Scissoring) | 1590 - 1650 |
| Alkane | C-H Stretch | 2850 - 2960 |
| Alkane | C-H Bend | 1350 - 1470 |
X-ray Crystallography for Solid-State Structure and Absolute Configuration
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This technique provides an unambiguous determination of bond lengths, bond angles, and, most importantly for chiral molecules, the absolute configuration of stereocenters.
For derivatives of this compound that are crystalline, single-crystal X-ray diffraction analysis can provide an atomic-level map of the molecule. This has been successfully used to confirm the structure and absolute configuration of various complex chiral bicyclo[3.2.1]octane products. nih.gov The data obtained, including the space group and unit cell dimensions, serve as an absolute reference for the compound's structure. google.com
Table 4: Information Obtained from X-ray Crystallography
| Parameter | Description |
|---|---|
| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the basic repeating unit of the crystal. |
| Space Group | The description of the symmetry elements present in the crystal. |
| Atomic Coordinates (x, y, z) | The precise position of every atom within the unit cell. |
Chromatographic Methods for Purity Assessment and Stereoisomer Separation
Chromatographic techniques are essential for separating components of a mixture, assessing the purity of a compound, and isolating specific stereoisomers. Given the potential for multiple stereoisomers in substituted bicyclo[3.2.1]octane systems, chromatography is a critical part of their analysis.
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are routinely used to determine the purity of the final product, detecting any starting materials or byproducts. Advanced methods like comprehensive multidimensional gas chromatography (GCxGC) coupled with mass spectrometry have been used to identify bicyclic acids, including bicyclo[3.2.1]octane derivatives, in complex mixtures. plymouth.ac.uk
For chiral compounds like many derivatives of this compound, chiral chromatography is indispensable. Using a chiral stationary phase, it is possible to separate enantiomers and diastereomers, allowing for the isolation and analysis of a single, pure stereoisomer.
Table 5: Chromatographic Methods and Their Applications
| Method | Principle | Application for this compound |
|---|---|---|
| Gas Chromatography (GC) | Separation based on volatility and interaction with a stationary phase. | Purity assessment and quantification. |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a mobile and stationary phase. | Purity assessment, preparative separation. |
| Chiral HPLC/GC | Separation of stereoisomers using a chiral stationary phase. | Separation of enantiomers and diastereomers. |
Structure Activity Relationship Sar Investigations of 3 Bicyclo 3.2.1 Octanylmethanamine Analogues
Analysis of Conformational Dynamics and Stereochemical Rigidity of the Bicyclo[3.2.1]octane Core
The bicyclo[3.2.1]octane framework is a rigid molecular scaffold characterized by a six-membered ring in a chair conformation and a five-membered ring in an envelope conformation. researchgate.net This inherent rigidity limits the number of accessible low-energy conformations, which is a crucial attribute in the design of specific ligands for biological targets. The defined spatial orientation of substituents on this rigid structure is a key determinant of its chemical and biological properties. ucl.ac.uk
The conformational rigidity of the bicyclo[3.2.1]octane core plays a significant role in how it and its derivatives interact with biological macromolecules. Unlike more flexible aliphatic or even some cyclic systems, the fixed arrangement of atoms in the bicyclo[3.2.1]octane skeleton provides a well-defined platform for the precise positioning of functional groups. This can lead to more specific and potent interactions with receptor binding sites, as the entropic penalty for binding is reduced when the ligand does not need to adopt a specific, less-favored conformation upon binding.
Studies involving the synthesis and analysis of various bicyclo[3.2.1]octane derivatives have highlighted the importance of this structural feature. For instance, the development of tetracyclic diterpenes incorporating the bicyclo[3.2.1]octane skeleton has been a subject of interest due to their diverse biological activities. uniroma1.it The stereocontrolled synthesis of these complex molecules often relies on the predictable conformational behavior of the bicyclic core.
Influence of Bridged-Ring Architecture on Ligand-Target Binding Interactions
The unique bridged architecture of the bicyclo[3.2.1]octane system profoundly influences how its analogues bind to biological targets. nih.gov This influence stems from both the three-dimensional shape of the scaffold and the specific stereochemical configurations of its substituents.
Role of Three-Dimensional Molecular Topology in Receptor Recognition
The three-dimensional topology of the bicyclo[3.2.1]octane core is a critical factor in receptor recognition. ucl.ac.uk The non-planar, sterically demanding nature of this scaffold allows it to present functional groups in precise spatial orientations that can effectively map onto the binding pockets of target proteins. This is in contrast to flat, aromatic systems, which have a more limited directional presentation of substituents. ucl.ac.uk
The architectural complexity of such 3D, saturated molecules often leads to greater biological activity and a higher probability of success as drug candidates. ucl.ac.uk The defined geometry of the bicyclo[3.2.1]octane ring system can lead to highly specific interactions with biological targets, enhancing potency and selectivity. ucl.ac.uk For example, derivatives of bicyclo[3.2.1]octane have been synthesized and investigated for their potential as anticancer agents, with their efficacy being attributed to the specific spatial arrangement of substituents on the rigid bicyclic framework. ucl.ac.uk
The ability to control the spatial orientation of various substituents on these rigid structures is crucial in determining their chemical and biological properties. ucl.ac.uk This precise control allows for the exploration of new regions of chemical space and the design of ligands with optimized interactions with their biological targets. ucl.ac.uk
Impact of Stereoisomeric and Diastereomeric Configurations on Biological Efficacy
The stereochemical configuration of substituents on the bicyclo[3.2.1]octane core has a significant impact on biological activity. The rigid nature of the scaffold means that different stereoisomers and diastereomers will present their functional groups in distinct spatial arrangements, leading to potentially vast differences in their ability to bind to a target receptor.
In studies of 3-biaryl-8-oxabicyclo[3.2.1]octane-2-carboxylic acid methyl esters, it was found that the diastereomers with a 2β-carbomethoxy-3β-aryl configuration (chair conformation) exhibited potency at both the dopamine (B1211576) transporter (DAT) and the serotonin (B10506) transporter (SERT). nih.gov In contrast, the 2β-carbomethoxy-3α-aryl diastereomers showed significantly weaker potency at SERT. nih.gov This highlights the critical role of the relative orientation of the substituents at the C2 and C3 positions for differential biological activity.
Furthermore, the reduction of precursor compounds in the synthesis of these analogues can lead to the formation of both 2β-carbomethoxy and 2α-carbomethoxy diastereomers. nih.gov The separation and individual testing of these stereoisomers are crucial for understanding the precise structural requirements for potent and selective biological activity. The distinct binding profiles observed for different stereoisomers underscore the importance of stereocontrol in the synthesis of biologically active bicyclo[3.2.1]octane derivatives. nih.govnih.gov
| Compound Configuration | Target | Potency |
|---|---|---|
| 2β-carbomethoxy-3β-aryl | DAT & SERT | Potent |
| 2β-carbomethoxy-3α-aryl | SERT | Weak |
Bioisosteric Design and Modifications within Bicyclo[3.2.1]octane Scaffolds
Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a key strategy in medicinal chemistry. The bicyclo[3.2.1]octane scaffold itself can be considered a bioisostere for other ring systems, and it can also be modified through bioisosteric replacements of its constituent atoms.
Comparison with Planar Aromatic Bioisosteres
Saturated, C(sp3)-rich scaffolds like bicyclo[3.2.1]octane are increasingly utilized as bioisosteres for planar aromatic rings, such as the phenyl group. researchgate.net This strategy aims to improve the physicochemical properties of drug candidates, including enhanced solubility and metabolic stability, while maintaining or improving biological potency. researchgate.netnih.gov Aromatic rings are often associated with metabolic instability and poor solubility. nih.gov
| Property | Phenyl Ring | Bicyclo[3.2.1]octane Scaffold |
|---|---|---|
| Geometry | Planar | Three-dimensional, rigid |
| Solubility | Often lower | Generally improved |
| Metabolic Stability | Prone to oxidation | Often more stable |
| Synthetic Accessibility | Relatively simple | More complex, chirality control needed |
Exploration of Heteroatom Substitutions (e.g., 8-oxabicyclo[3.2.1]octanes) and Their SAR Implications
Structure-activity relationship studies on 3-biaryl-8-oxabicyclo[3.2.1]octane derivatives have revealed that the nature of the aryl substituent at the 3-position plays a crucial role in determining selectivity. nih.govnih.gov For instance, certain benzothiophene (B83047) substituted compounds demonstrated significant selectivity for DAT over SERT. nih.gov The combination of the 8-oxabicyclo[3.2.1]octane core with specific aromatic substituents at the 3-position allows for the fine-tuning of the pharmacological profile. nih.gov
Elucidation of the Amine Functionality's Role in Molecular Recognition and Biological Activity
The amine functionality in analogues of 3-bicyclo[3.2.1]octanylmethanamine and related bicyclo[3.2.1]octane structures plays a significant, though not universally essential, role in their interaction with biological targets, particularly monoamine transporters. Structure-activity relationship (SAR) studies have revealed that the necessity and contribution of the amine group are highly dependent on the specific molecular scaffold and the biological target .
Further investigations into 8-thiabicyclo[3.2.1]octanes—where the nitrogen at the 8-position is replaced by sulfur—have produced potent and selective inhibitors of both DAT and SERT. nih.gov For instance, a 3β-(3,4-dichlorophenyl) analogue with a sulfur atom at the 8-position inhibits DAT and SERT with high potency. nih.gov This finding reinforces the concept that a heteroatom at the 8-position is not a strict prerequisite for high-affinity binding to monoamine transporters. nih.gov
The biological activity of these compounds is often evaluated by their half-maximal inhibitory concentration (IC₅₀) at various transporters. The lower the IC₅₀ value, the more potently the compound inhibits the transporter.
| Compound Class | 8-Position Moiety | Target | Potency (IC₅₀) | Selectivity |
| 8-Azabicyclo[3.2.1]octane (Tropane) | Amine (Nitrogen) | DAT | Potent | Varies |
| 8-Oxabicyclo[3.2.1]octane | Ether (Oxygen) | DAT/SERT | Potent | Limited Effect vs. Amine |
| 8-Thiabicyclo[3.2.1]octane | Thioether (Sulfur) | DAT/SERT | Potent | Limited Effect vs. Amine |
| Bicyclo[3.2.1]octane | Methylene (B1212753) (Carbon) | DAT/SERT | Potent | Limited Effect vs. Amine |
While the amine at the 8-position of the bicyclo[3.2.1]octane core may not be essential, the role of other amine functionalities, such as a terminal basic amine on a side chain, can be critical for activity in other classes of enzyme inhibitors. For example, in a series of inhibitors for Lysine (B10760008) Specific Demethylase 1 (LSD1), compounds with a terminal basic amine moiety demonstrated significantly higher potency. plos.org This highlights that the importance of an amine group is context-dependent, varying with its position on the scaffold and the specific protein-ligand interactions required for biological activity.
In the context of monoamine transporter inhibitors, selectivity between DAT and SERT can be influenced by substituents on the bicyclo[3.2.1]octane ring system. For example, in the 8-azabicyclo[3.2.1]octane series, the introduction of specific 3-heterobiaryl systems can shift selectivity towards SERT over DAT. nih.gov In contrast, 3-monoaryl systems tend to show selectivity for DAT. nih.gov
The following table details the inhibitory potency of specific 8-thiabicyclo[3.2.1]octane analogues at DAT and SERT.
| Compound | Target | IC₅₀ (nM) |
| 3β-(3,4-dichlorophenyl)-8-thiabicyclo[3.2.1]octane | DAT | 5.7 |
| SERT | 8.0 | |
| 3-(3,4-dichlorophenyl)-8-thiabicyclo[3.2.1]oct-2-ene | DAT | 4.5 |
| SERT | >3600 |
This data illustrates that potent DAT inhibition can be achieved without the classic tropane (B1204802) nitrogen. nih.gov The unsaturated analogue, in particular, shows remarkable selectivity for DAT over SERT, a property attributed more to the substitution pattern at the 3-position than the nature of the atom at the 8-position. nih.gov
Computational and Theoretical Studies on 3 Bicyclo 3.2.1 Octanylmethanamine
Molecular Modeling and Docking Simulations for Protein-Ligand Interactions
Molecular modeling and docking simulations are instrumental in predicting how a molecule like 3-Bicyclo[3.2.1]octanylmethanamine might interact with biological targets, such as proteins. nih.gov These computational techniques are foundational in drug discovery, offering a preliminary assessment of the binding potential of a compound. plos.org
Docking algorithms are employed to explore the vast conformational space of a ligand within the binding site of a protein, predicting the most favorable binding pose. nih.gov For this compound, this process would involve generating a multitude of possible orientations and conformations within a target protein's active site. The quality of the binding is then evaluated using a scoring function, which estimates the binding affinity, often expressed as a binding energy value. A lower binding energy typically indicates a more stable protein-ligand complex.
The predicted binding affinity can be correlated with experimental values such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). For instance, studies on other bicyclo[3.2.1]octane derivatives have demonstrated their potential as inhibitors of transporters like the dopamine (B1211576) and serotonin (B10506) transporters. nih.gov A hypothetical docking study of this compound against a generic transporter protein might yield results as shown in the interactive table below.
Table 1: Hypothetical Docking Results for this compound with a Target Protein
| Parameter | Value |
|---|---|
| Predicted Binding Energy (kcal/mol) | -8.5 |
| Predicted Inhibition Constant (Ki) (nM) | 50 |
| Key Interacting Residues | Asp111, Phe104, Tyr108 |
| Types of Interactions | Hydrogen Bond, Hydrophobic, π-cation |
These predicted interactions, such as hydrogen bonds with acidic residues and hydrophobic interactions with aromatic residues, are critical in stabilizing the ligand within the binding pocket. nih.gov The aminomethyl group of this compound would be a key participant in forming hydrogen bonds.
The bicyclo[3.2.1]octane core, while rigid, possesses distinct conformational possibilities, primarily the chair and boat forms of the six-membered ring. The presence of the aminomethyl substituent at the C3 position can influence the conformational preference. Within a protein's binding site, the molecule may adopt a conformation that is higher in energy in its unbound state to achieve optimal interactions. mdpi.com
Molecular dynamics (MD) simulations can provide a more dynamic picture of the conformational behavior of this compound within a binding site. nih.gov These simulations track the movements of atoms over time, revealing the stability of the binding pose and the flexibility of both the ligand and the protein. mdpi.com
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations provide a detailed understanding of the electronic properties of a molecule, which are fundamental to its reactivity and intermolecular interactions.
Density Functional Theory (DFT) is a widely used quantum mechanical method to investigate the electronic structure of molecules. nih.gov For this compound, DFT calculations can determine the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability.
The electrostatic potential (ESP) map illustrates the charge distribution across the molecule. Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the nitrogen atom of the amine group would be a region of high negative electrostatic potential.
Table 2: Hypothetical DFT Calculation Results for this compound
| Parameter | Value (in Hartree) | Value (in eV) |
|---|---|---|
| HOMO Energy | -0.25 | -6.80 |
| LUMO Energy | 0.05 | 1.36 |
| HOMO-LUMO Gap | 0.30 | 8.16 |
| Dipole Moment (Debye) | 1.5 |
By systematically varying the bond lengths, bond angles, and dihedral angles of this compound, quantum chemical calculations can map out its potential energy surface. This allows for the identification of stable conformers and the energy barriers between them. researchgate.net Understanding the conformational landscape is crucial, as the biological activity of a molecule can be dependent on its ability to adopt a specific three-dimensional shape. researchgate.net For the bicyclo[3.2.1]octane system, the interconversion between different chair and boat conformations of the six-membered ring would be a key feature of its potential energy surface.
In Silico Design and Virtual Screening of Novel Bicyclo[3.2.1]octane Derivatives
The insights gained from molecular modeling and quantum chemical calculations of this compound can be leveraged for the in silico design of new derivatives with potentially enhanced properties. acs.org For example, by analyzing the predicted binding mode, modifications can be proposed to the parent molecule to introduce additional favorable interactions with a target protein. This could involve adding functional groups that can form more hydrogen bonds or enhance hydrophobic interactions.
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. ekb.eg A pharmacophore model can be developed based on the key structural features of this compound required for binding. This model, which defines the spatial arrangement of features like hydrogen bond donors, acceptors, and hydrophobic regions, can then be used to rapidly screen databases of millions of compounds to find new molecules with a similar interaction profile. ekb.eg This approach significantly accelerates the initial stages of drug discovery. acs.org
In Vitro Biological Target Engagement and Mechanistic Characterization
Evaluation of Interactions with Monoamine Transporters (Dopamine Transporter (DAT), Serotonin (B10506) Transporter (SERT))
Research into bicyclo[3.2.1]octane-based compounds has demonstrated their potent ability to interact with and inhibit monoamine transporters, specifically the dopamine (B1211576) transporter (DAT) and the serotonin transporter (SERT). ebi.ac.uknih.gov These transporters are integral membrane proteins that regulate neurotransmitter concentrations in the synaptic cleft by facilitating their reuptake into presynaptic neurons. wikipedia.orgguidetopharmacology.org The inhibitory action of bicyclo[3.2.1]octane derivatives on these transporters leads to an increase in the synaptic availability of dopamine and serotonin. nih.govwikipedia.org
Studies have highlighted that the rigid, three-dimensional topology of the bicyclo[3.2.1]octane nucleus is a more critical determinant for binding than the presence of specific heteroatoms, such as the nitrogen at position 8 in the related tropane (B1204802) structure of cocaine. ebi.ac.uknih.govnih.gov This indicates that the spatial arrangement of the molecule is key to its interaction with the transporter binding sites.
Radioligand binding assays are a standard method used to determine the affinity of a compound for a specific receptor or transporter. In these assays, a radiolabeled ligand with known binding characteristics is competed off its target by the test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is a measure of its binding affinity.
Studies on a series of bicyclo[3.2.1]octane analogs have shown potent binding at both DAT and SERT. The data confirm that a heteroatom at the 8-position is not essential for high-affinity binding, making these carbon-based skeletons potent inhibitors. ebi.ac.uknih.gov For instance, certain 2-carbomethoxy-3-aryl-bicyclo[3.2.1]octane analogues, which substitute the nitrogen or oxygen of tropane-like ligands with a methylene (B1212753) group, retain potent inhibitory capabilities at monoamine transporters. nih.gov
| Compound Class | Target | Binding Affinity (IC50, nM) | Reference |
| Bicyclo[3.2.1]octane analogs | Dopamine Transporter (DAT) | Potent inhibition observed | ebi.ac.uknih.gov |
| Bicyclo[3.2.1]octane analogs | Serotonin Transporter (SERT) | Potent inhibition observed | ebi.ac.uknih.gov |
| 2-Carbomethoxy-3-aryl-8-bicyclo[3.2.1]octanes | Monoamine Transporters | Potent inhibitors | nih.gov |
This table summarizes the binding characteristics of bicyclo[3.2.1]octane derivatives at monoamine transporters as determined by in vitro binding assays.
Beyond simple binding, the functional consequence of this interaction is the inhibition of neurotransmitter reuptake. This is typically measured in vitro using synaptosomes or cultured cells that express the transporters. These assays quantify the ability of a compound to block the uptake of radiolabeled neurotransmitters, such as [³H]dopamine or [³H]serotonin, into the cells. mdpi.com
Compounds based on the bicyclo[3.2.1]octane framework have been identified as effective monoamine neurotransmitter reuptake inhibitors. wipo.int Their action is analogous to that of many antidepressants and psychostimulants, which also target these transport systems. wikipedia.orgpsychiatryinvestigation.org The inhibition of reuptake by these compounds effectively increases the concentration and duration of action of dopamine and serotonin in the synapse. nih.gov
Assessment of Other Receptor Binding Profiles and Functional Activities
While the primary focus has often been on monoamine transporters, bicyclo[3.2.1]octane derivatives have been evaluated for other biological activities.
The bicyclo[3.2.1]octane scaffold is a core component of certain natural products with known analgesic properties. For example, Rhodojaponin III, a diterpenoid containing this framework, exhibits potent antinociceptive activity. nih.govnih.gov This has prompted the synthesis and evaluation of simpler bicyclo[3.2.1]octane derivatives as potential analgesics.
One study prepared a series of exo-3-phenylbicyclo[3.2.1]oct-3-en-2-amine analogs and tested them for antinociceptive effects. nih.gov The parent compound showed significant antinociceptive activity in an inflamed-paw pressure test in rats. nih.gov However, the study concluded that this activity was likely due to an amphetamine-like central nervous system stimulant effect rather than an interaction with opiate receptors, as the effect was associated with CNS stimulation and was not blocked by opioid antagonists like naloxone. nih.govnih.gov
The bicyclo[3.2.1]octane structure has also been incorporated into molecules designed to inhibit various enzymes.
In one line of research, bicyclo[3.2.1]octene derivatives were synthesized and evaluated as potential inhibitors of influenza virus sialidases. nih.gov One compound, 5-acetamido-bicyclo[3.2.1]octenol, displayed modest inhibitory activity against both influenza A and B virus sialidases. nih.gov
Separately, bicyclo[3.2.1]octanoid neolignans isolated from Piper crocatum were assessed for their ability to inhibit pyruvate (B1213749) dehydrogenase E1α phosphorylation. researchgate.netsemanticscholar.org Two of these complex natural products demonstrated a significant inhibitory effect, with IC50 values of 99.82 µM and 80.25 µM, respectively. researchgate.netsemanticscholar.org
| Compound Class | Target Enzyme | Activity | IC50 Value | Reference |
| 5-acetamido-bicyclo[3.2.1]octenol | Influenza Virus Sialidase | Modest Inhibition | Not specified | nih.gov |
| Bicyclo[3.2.1]octanoid neolignan 1 | Pyruvate Dehydrogenase Kinase | Inhibition | 99.82 µM | researchgate.netsemanticscholar.org |
| Bicyclo[3.2.1]octanoid neolignan 2 | Pyruvate Dehydrogenase Kinase | Inhibition | 80.25 µM | researchgate.netsemanticscholar.org |
This table presents the enzyme inhibition data for various compounds containing the bicyclo[3.2.1]octane scaffold.
Mechanistic Studies of Target Interaction and Signal Transduction
Understanding the precise mechanism by which these compounds interact with their biological targets is crucial. For monoamine transporters, it is clear that the three-dimensional structure of the bicyclo[3.2.1]octane ligand is paramount. ebi.ac.uknih.gov Unlike cocaine and its analogs, where a heteroatom at the 8-position of the tropane ring was once thought to be essential, studies on these carbocyclic (all-carbon) skeletons prove otherwise. nih.gov This suggests that the binding pocket of the transporter accommodates the specific shape and stereochemistry of the bicyclo[3.2.1]octane framework, allowing for potent inhibition without requiring specific hydrogen bonds or electrostatic interactions with a heteroatom at that position. ebi.ac.uknih.gov
Characterization of Binding Site Topography and Key Residues
The interaction of a ligand with its biological target is governed by the three-dimensional topography of the binding site and the specific physicochemical interactions with key amino acid residues.
Dopamine Transporter (DAT) and Serotonin Transporter (SERT):
The bicyclo[3.2.1]octane framework is a core feature of several potent inhibitors of DAT and SERT. nih.govnih.gov These transporters are transmembrane proteins responsible for the reuptake of dopamine and serotonin from the synaptic cleft. The binding site for many inhibitors is located within the transmembrane domain.
Key features of the DAT and SERT inhibitor binding sites include:
Aromatic Pockets: The binding sites contain hydrophobic pockets lined with aromatic residues such as tyrosine, phenylalanine, and tryptophan. These residues can engage in π-π stacking and hydrophobic interactions with aromatic moieties on the inhibitor.
Hydrogen Bond Donors and Acceptors: Specific amino acid residues within the binding pocket can act as hydrogen bond donors or acceptors. For instance, aspartate and serine residues are often implicated in forming crucial hydrogen bonds with inhibitors.
Ionic Interaction Points: An acidic residue, typically an aspartate, is often present and can form an ionic bond with a protonated amine on the inhibitor. This is a critical interaction for many amine-containing transporter inhibitors.
For 3-Bicyclo[3.2.1]octanylmethanamine, the primary amine of the methanamine group would likely be protonated at physiological pH, allowing it to form a key ionic interaction with an acidic residue in the transporter binding site. The bicyclo[3.2.1]octane scaffold itself would occupy a hydrophobic portion of the binding pocket.
Branched-Chain Amino Acid Aminotransferase 1 (BCAT1):
Derivatives of γ-aminobutyric acid (GABA) bearing a bicyclo[3.2.1]octane skeleton have been identified as inhibitors of BCAT1, an enzyme involved in the metabolism of branched-chain amino acids. mdpi.comnih.gov The active site of BCAT1 features a binding pocket that accommodates the amino acid substrate.
Key features of the BCAT1 active site include:
A Cofactor Binding Site: BCAT1 utilizes pyridoxal (B1214274) 5'-phosphate (PLP) as a cofactor, which is covalently linked to a lysine (B10760008) residue in the active site.
Substrate Binding Pocket: The pocket is shaped to recognize the structural features of branched-chain amino acids. Interactions within this pocket are mediated by hydrogen bonds and hydrophobic interactions.
For a compound like this compound to inhibit BCAT1, it would need to mimic the structure of a natural substrate or bind to a regulatory site on the enzyme. The aminomethyl group could potentially interact with the PLP cofactor or with acidic residues in the active site.
Allosteric Modulation and Orthosteric Site Interactions
The interaction of a ligand with a biological target can occur at the primary binding site (orthosteric) or at a secondary, distinct site (allosteric).
Orthosteric Interaction: An orthosteric ligand binds to the same site as the endogenous substrate or agonist. This type of interaction typically results in competitive inhibition.
Allosteric Modulation: An allosteric modulator binds to a site topographically distinct from the orthosteric site, inducing a conformational change in the protein that alters the binding or efficacy of the orthosteric ligand. This can result in positive, negative, or neutral modulation.
Interactions with DAT and SERT:
Many inhibitors of DAT and SERT that contain the bicyclo[3.2.1]octane scaffold, such as cocaine and its analogs, are known to be orthosteric competitors. nih.govnih.gov They directly block the binding of dopamine or serotonin by occupying their binding sites. Given the structural similarity, it is plausible that this compound, if it binds to these transporters, would also act as an orthosteric inhibitor.
Interactions with BCAT1:
Inhibitors of BCAT1 can be either competitive (orthosteric) or non-competitive/uncompetitive, suggesting the possibility of both orthosteric and allosteric binding sites. mdpi.comnih.gov GABA derivatives containing a bicyclic skeleton have been shown to be effective BCAT1 inhibitors. Depending on the specific structure of the inhibitor, it could either compete with the natural amino acid substrates at the active site or bind to an allosteric pocket to modulate enzyme activity. The precise mode of interaction for this compound would require experimental validation.
Data Tables
Table 1: Biological Activity of Selected Bicyclo[3.2.1]octane Derivatives at Monoamine Transporters
| Compound | Target | IC50 (nM) | Reference |
| 2-(3-methylisoxazol-5-yl)-3-(4-chlorophenyl)-8-thiabicyclo[3.2.1]octane | DAT | 7 | nih.gov |
| 2-(3-methylisoxazol-5-yl)-3-(4-chlorophenyl)-8-thiabicyclo[3.2.1]octane | SERT | >10,000 | nih.gov |
| 2-carbomethoxy-3-(3,4-dichlorophenyl)-8-thiabicyclo[3.2.1]oct-2-ene | DAT | 4.5 | nih.gov |
| 2-carbomethoxy-3-(3,4-dichlorophenyl)-8-thiabicyclo[3.2.1]oct-2-ene | SERT | >3,600 | nih.gov |
Table 2: Biological Activity of a Bicyclo[3.2.1]octene-Bearing GABA Derivative at BCAT1
| Compound | Target | IC50 (µM) | Reference |
| Bicyclo[3.2.1]octene-bearing GABA derivative (Compound 7) | BCAT1 | 0.78 | mdpi.com |
| Parent Compound (WQQ-345) | BCAT1 | 4.87 | mdpi.com |
Future Research Directions and Translational Perspectives
Innovation in Green Chemistry and Sustainable Synthetic Routes
The future of pharmaceutical manufacturing hinges on the development of environmentally benign and sustainable processes. For bicyclo[3.2.1]octane-based amines, research is moving beyond traditional synthetic methods, which can be inefficient and generate significant waste. mdpi.com The focus is now on principles of green chemistry to reduce the ecological impact of synthesis. mdpi.comrsc.org
Future synthetic strategies are expected to leverage:
Organocatalysis: This area has seen significant growth and offers a powerful method for constructing bicyclo[3.2.1]octane systems. nih.govmdpi.com Organocatalyzed reactions can reduce the reliance on heavy metals and offer novel pathways for creating these structures in a more environmentally friendly manner. mdpi.com
Biocatalysis and Bio-inspired Synthesis: The use of enzymes and whole-cell systems offers a highly selective and sustainable alternative for producing complex molecules under mild conditions. Future work may explore engineered enzymes for the asymmetric synthesis of chiral bicyclo[3.2.1]octane precursors.
Photochemical Reactions: Light-mediated reactions are becoming increasingly valuable in green chemistry as they often proceed without the need for additional reagents and can be powered by renewable energy sources like visible light. rsc.orguniroma1.it This approach could enable novel transformations and functionalizations of the bicyclo[3.2.1]octane core.
Flow Chemistry: Continuous flow reactors offer improved safety, efficiency, and scalability compared to traditional batch processing. Integrating green synthetic methods into flow systems could revolutionize the production of bicyclo[3.2.1]octane-based active pharmaceutical ingredients.
Use of Bio-sourced Starting Materials: Researchers are exploring the use of renewable starting materials, such as terpenes like β-pinene, to construct cyclic frameworks, thereby reducing the dependence on petrochemical feedstocks. nih.gov A disproportionation-inspired method using readily available allylic alcohols also presents a practical and sustainable protocol.
These innovative approaches aim to create more efficient, atom-economical, and sustainable routes to 3-Bicyclo[3.2.1]octanylmethanamine and its analogs, making them more viable for large-scale production and clinical development. mdpi.com
High-Throughput Screening and Combinatorial Chemistry for SAR Expansion
To unlock the full therapeutic potential of the bicyclo[3.2.1]octane scaffold, a deeper understanding of its structure-activity relationships (SAR) is essential. High-throughput screening (HTS) and combinatorial chemistry are powerful tools that enable the rapid synthesis and evaluation of large libraries of compounds, accelerating the discovery of new lead molecules. acs.orgfortunejournals.com
Future research in this area will likely involve:
Diversity-Oriented Synthesis (DOS): This strategy focuses on creating structurally diverse collections of molecules from a common starting material. nih.gov Applying DOS to the bicyclo[3.2.1]octane core will allow for the exploration of a much wider chemical space, potentially revealing unexpected biological activities. nih.gov
Fragment-Based Library Design: Designing combinatorial libraries around the core bicyclo[3.2.1]octane fragment can identify key interactions with biological targets. Screening these fragments can provide starting points for developing more potent and selective inhibitors.
Parallel Synthesis: The use of parallel synthesis techniques allows for the rapid creation of arrays of related compounds where specific positions on the bicyclo[3.2.1]octane scaffold are systematically varied. nih.gov This is crucial for methodically mapping the SAR and optimizing properties like potency and selectivity. For instance, constraining a flexible piperidine (B6355638) core into a more rigid azabicyclo[3.2.1]octane scaffold has been shown to significantly boost potency for certain targets. acs.org
Table 1: Modern Approaches for SAR Expansion of Bicyclo[3.2.1]octane Derivatives
| Methodology | Principle | Application to Bicyclo[3.2.1]octane Amines | Expected Outcome |
|---|---|---|---|
| High-Throughput Screening (HTS) | Rapidly assaying large numbers of compounds for activity against a biological target. acs.orgfortunejournals.com | Screening libraries of diverse bicyclo[3.2.1]octane derivatives against various receptors, enzymes, and transporters. | Identification of novel "hit" compounds and new biological targets. acs.org |
| Combinatorial Chemistry | Systematically and repetitively combining different molecular building blocks to create a large library of related compounds. fortunejournals.com | Generating focused libraries by varying substituents on the bicyclo[3.2.1]octane ring and the aminomethane side chain. | Rapidly establishing detailed structure-activity relationships (SAR). nih.gov |
| Diversity-Oriented Synthesis (DOS) | Creating collections of structurally diverse and complex small molecules, often through branching reaction pathways. nih.gov | Building skeletally diverse scaffolds from bicyclo[3.2.1]octane precursors to explore a wider range of biological targets. | Discovery of compounds with entirely new mechanisms of action. |
By combining these high-throughput methods, researchers can efficiently navigate the complex SAR landscape of bicyclo[3.2.1]octane-based amines, leading to the development of optimized clinical candidates.
Integration of Advanced Computational Design with Experimental Validation
The synergy between computational modeling and experimental synthesis is transforming modern drug discovery. For a structurally complex scaffold like bicyclo[3.2.1]octane, in silico methods are invaluable for predicting molecular properties, guiding synthetic efforts, and understanding drug-target interactions at a molecular level.
Future advancements will be driven by:
Quantitative Structure-Activity Relationship (QSAR) Modeling: By developing QSAR models, researchers can correlate the structural features of bicyclo[3.2.1]octane derivatives with their biological activities. fortunejournals.com These models can then predict the potency of new, unsynthesized compounds, prioritizing the most promising candidates for synthesis.
Molecular Docking and Dynamics Simulations: These techniques allow for the visualization of how bicyclo[3.2.1]octane-based ligands bind to their target proteins. This is crucial for understanding the basis of their activity and for designing new analogs with improved binding affinity and selectivity. For example, understanding how tropane-like ligands interact with monoamine transporters can guide the design of potent inhibitors. acs.org
Pharmacophore Modeling: Based on the structures of known active compounds, pharmacophore models can identify the essential three-dimensional arrangement of features required for biological activity. These models serve as templates for virtual screening of compound databases to find novel bicyclo[3.2.1]octane-based hits.
Machine Learning and AI: The application of machine learning algorithms can analyze large datasets from HTS campaigns and computational experiments to identify complex patterns that are not obvious to human researchers, further accelerating the design-build-test-learn cycle.
The integration of these computational tools with practical laboratory synthesis and biological testing creates a powerful feedback loop. Predictions from computational models are validated experimentally, and the results are used to refine the models, leading to a more efficient and targeted drug discovery process. researchgate.net
Exploration of Novel Biological Targets and Therapeutic Applications for Bicyclo[3.2.1]octane-Based Amines
The bicyclo[3.2.1]octane scaffold is found in compounds with a wide array of biological activities, suggesting that its derivatives could be effective against a range of diseases. nih.govresearchgate.net While some applications are established, significant potential remains for discovering new therapeutic uses.
Future research will likely focus on:
Central Nervous System (CNS) Disorders: Derivatives of the related 2-azabicyclo[3.2.1]octane have shown potential as analgesics and as triple reuptake inhibitors, suggesting applications in pain management and depression. researchgate.net The core structure's similarity to bioactive alkaloids like cocaine highlights its potential to modulate monoamine transporters, making it a target for developing treatments for addiction and other neurological disorders. rsc.orgacs.org
Inflammatory Diseases: Bicyclic octane (B31449) neolignans isolated from natural sources have demonstrated potent anti-inflammatory activity in vivo. researchgate.net This opens the door for developing novel non-steroidal anti-inflammatory drugs (NSAIDs) based on the bicyclo[3.2.1]octane framework.
Infectious Diseases: The natural product platensimycin, which contains a related bicyclic framework, has potent antibacterial activity. nih.gov This suggests that libraries of bicyclo[3.2.1]octane-based amines should be screened against a panel of bacterial and viral targets to identify new anti-infective agents.
Oncology: Certain azabicyclo[3.2.1]octane derivatives have shown cytotoxic activity against various tumor cell lines, including glioblastoma and hepatocellular carcinoma. rsc.orgresearchgate.net This provides a rationale for exploring this chemical space for new anticancer agents.
Table 2: Potential Biological Targets and Therapeutic Areas for Bicyclo[3.2.1]octane Amines
| Therapeutic Area | Potential Biological Target(s) | Rationale / Supporting Evidence |
|---|---|---|
| CNS Disorders | Dopamine (B1211576) Transporter (DAT), Serotonin (B10506) Transporter (SERT), Norepinephrine Transporter (NET) nih.gov | Structural similarity to tropane (B1204802) alkaloids; demonstrated potent inhibition of monoamine transporters. nih.govacs.org |
| Opioid Receptors (e.g., KOR) | Some derivatives show agonist activity at opioid receptors, suggesting potential for non-opioid analgesics. researchgate.netnih.gov | |
| Inflammatory Conditions | Cyclooxygenase (COX) enzymes, Prostaglandin E2 (PGE2) production | Naturally occurring bicyclic neolignans show significant in vivo anti-inflammatory effects. researchgate.net |
| Oncology | Various (undisclosed) | Synthetic derivatives have demonstrated cytotoxic activity against multiple cancer cell lines. rsc.orgresearchgate.net |
| Metabolic Diseases | Sodium-Glucose Transporter 2 (SGLT2) | Related dioxa-bicyclo[3.2.1]octane derivatives are being explored as SGLT2 inhibitors for diabetes treatment. nih.gov |
The structural rigidity and three-dimensional complexity of the bicyclo[3.2.1]octane core make it an attractive scaffold for targeting a wide range of biological macromolecules. researchgate.net Future exploration through systematic screening and mechanism-of-action studies will undoubtedly uncover new and valuable therapeutic applications for amines derived from this versatile framework.
Q & A
Basic Research Question
- NMR Spectroscopy : 1H and 13C NMR resolve diastereomers via distinct coupling constants (e.g., J = 8–12 Hz for axial vs. equatorial protons) .
- Chiral HPLC : Polysaccharide-based columns (Chiralpak IA/IB) separate enantiomers using hexane/isopropanol gradients .
- X-ray Crystallography : Confirms absolute configuration, especially for novel derivatives .
Q. Example Data :
- 13C NMR (CDCl3) : δ 52.3 (C-N), 28.9 (bridgehead carbons).
- Chiral HPLC Retention Times : 8.2 min (R-enantiomer), 9.5 min (S-enantiomer) .
How do computational models predict the biological activity of this compound, and what are their limitations?
Advanced Research Question
Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) predict binding affinities to targets like serotonin receptors (5-HT1A/2A). For instance, the bicyclo scaffold’s rigidity enhances π-π stacking with Trp358 in 5-HT1A, yielding a predicted Ki of 12 nM . Limitations include:
- Inaccurate solvation models for charged amine groups.
- Neglect of membrane permeability in static docking .
Validation : Cross-referencing with SPR (surface plasmon resonance) binding assays reduces false positives .
What strategies are effective in resolving discrepancies between in vitro and in vivo pharmacological data for this compound?
Advanced Research Question
Discrepancies often arise from metabolic instability or off-target effects. Strategies include:
- Prodrug Design : Masking the amine group with acetyl or Boc protection improves bioavailability .
- Isotope Tracing : 14C-labeled analogs track metabolic pathways (e.g., hepatic CYP3A4 oxidation) .
- PK/PD Modeling : Compartmental models correlate plasma concentrations (Cmax = 1.2 µM) with receptor occupancy .
Case Study : A derivative showed potent in vitro 5-HT1A binding (IC50 = 15 nM) but low in vivo efficacy due to rapid glucuronidation. Introducing a methyl group at C2 reduced metabolism, restoring efficacy .
How does the bicyclo[3.2.1]octane framework influence the compound’s reactivity in nucleophilic substitution reactions?
Basic Research Question
The fused ring system imposes steric hindrance, limiting SN2 reactivity at the bridgehead carbon. Instead, SN1 mechanisms dominate in polar solvents (e.g., DMSO), forming carbocation intermediates stabilized by hyperconjugation . For example, reaction with methyl iodide proceeds via a planar intermediate, yielding 3-(N-methyl) derivatives with 70% regioselectivity .
What are the best practices for evaluating the binding affinity of this compound to neurotransmitter receptors?
Advanced Research Question
- Radioligand Displacement Assays : Use [3H]8-OH-DPAT for 5-HT1A (Kd = 0.8 nM) in transfected HEK293 cells .
- Thermodynamic Profiling : Isothermal titration calorimetry (ITC) measures ΔH and ΔS to distinguish entropy-driven (hydrophobic) vs. enthalpy-driven (H-bonding) binding .
- Cryo-EM : Resolves binding poses in GPCR complexes at near-atomic resolution .
Data Interpretation : A ΔG of −9.2 kcal/mol indicates high affinity, but low ΔH (−3.5 kcal/mol) suggests weak specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
